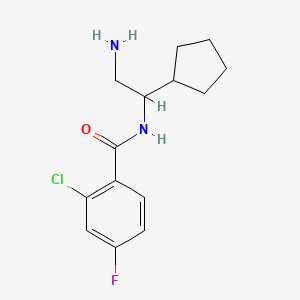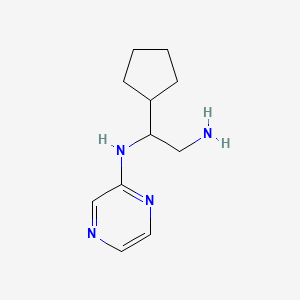![molecular formula C12H14N2O3 B6634021 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid](/img/structure/B6634021.png)
2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid, also known as CPMAA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of amino acids and has a unique chemical structure that makes it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells and neurons. 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid has been shown to inhibit the activity of the enzyme pyruvate kinase M2, which is overexpressed in many cancer cells and plays a role in tumor growth and metabolism.
Biochemical and Physiological Effects:
2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid has been shown to have several biochemical and physiological effects, including the inhibition of tumor cell growth and the protection of neurons from oxidative stress and apoptosis. Additionally, 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid has been shown to increase the production of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid is its synthetic nature, which allows for precise control over its chemical structure and properties. Additionally, 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid has been shown to have low toxicity and is well tolerated in animal studies. However, one limitation of 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid, including further studies on its mechanism of action and its potential use in the treatment of various diseases. Additionally, the development of new synthesis methods and modifications to the chemical structure of 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid may lead to the discovery of even more potent and effective compounds.
Métodos De Síntesis
The synthesis of 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid involves several steps, including the reaction of cyclopropylamine with 2-methylpyridine-4-carbonyl chloride, followed by the addition of sodium hydroxide and acetic acid. The resulting product is then purified using various methods such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders. Several studies have shown that 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid has anti-tumor properties and can inhibit the growth of cancer cells in vitro. Additionally, 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8-6-9(4-5-13-8)12(17)14(7-11(15)16)10-2-3-10/h4-6,10H,2-3,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCINLMHLDUZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)N(CC(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633938.png)
![2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid](/img/structure/B6633939.png)
![3-[(4-Chloro-3-fluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B6633942.png)
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633950.png)
![(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633958.png)
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B6633959.png)


![2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol](/img/structure/B6633985.png)



![3-[1-(2-Methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B6634026.png)
![3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6634033.png)